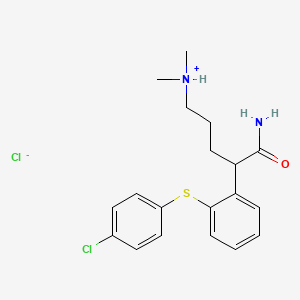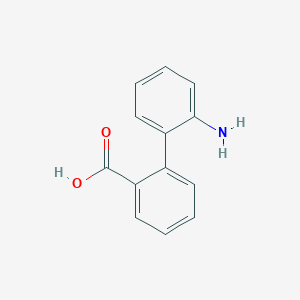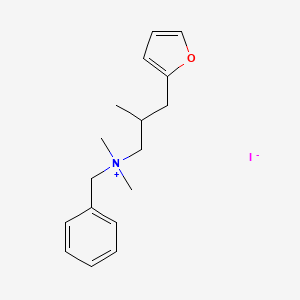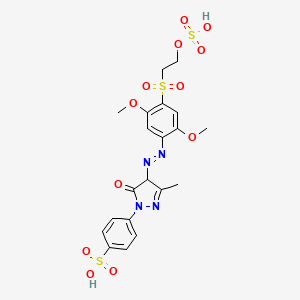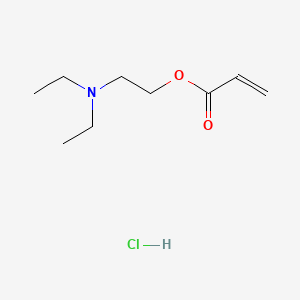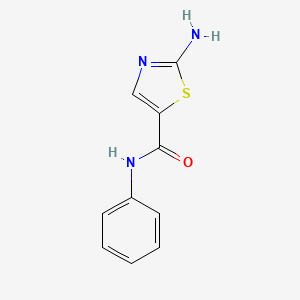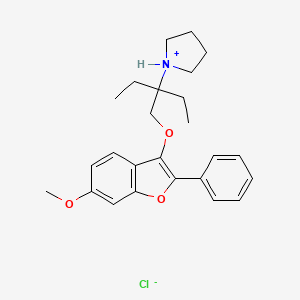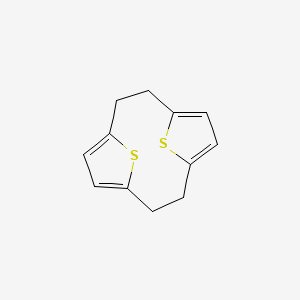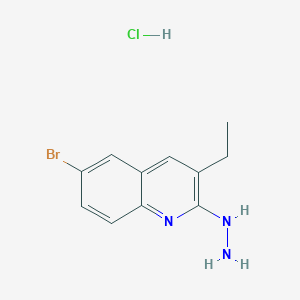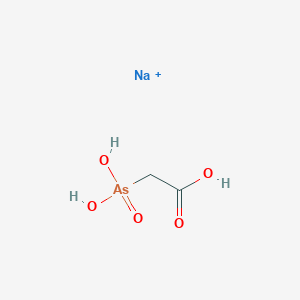
Sodium;2-arsonoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-arsonoacetic acid is an organoarsenic compound with the chemical formula C₂H₅AsO₅Na It is a derivative of arsonoacetic acid, where the sodium ion replaces the hydrogen ion in the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-arsonoacetic acid can be synthesized through the reaction of sodium arsenite with sodium chloroacetate. The process involves the following steps :
- Dissolve 160 grams of sodium hydroxide in 300 milliliters of water and heat the solution.
- Add 100 grams of powdered arsenious oxide to the hot solution.
- After cooling the solution to 20°C, add 48 grams of chloroacetic acid.
- Stir the suspension for about five minutes until an exothermic reaction occurs, raising the temperature to 70-75°C.
- Allow the reaction mixture to stand at room temperature for one hour.
- Acidify the solution with 160 milliliters of glacial acetic acid and filter off the precipitated arsenious oxide.
- Pour the filtrate into a solution containing 185 grams of crystallized barium chloride dissolved in 600 milliliters of hot water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-arsonoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenoacetic acid.
Scientific Research Applications
Sodium;2-arsonoacetic acid has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound has been studied for its potential biological activities, including its effects on cell proliferation and apoptosis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which sodium;2-arsonoacetic acid exerts its effects involves several molecular targets and pathways . It can induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and causing cell cycle arrest at the G2/M phase. The compound’s interaction with cellular proteins and enzymes plays a crucial role in its biological activity.
Comparison with Similar Compounds
Sodium;2-arsonoacetic acid can be compared with other similar compounds, such as methylarsonic acid and phosphonoacetic acid .
Methylarsonic acid: This compound has a similar structure but with a methyl group instead of a carboxyl group. It is less reactive and has different biological activities.
Phosphonoacetic acid: This compound is isomorphous with this compound and has similar chemical properties but contains phosphorus instead of arsenic.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications. Further studies are needed to explore its full potential and develop new applications.
Properties
Molecular Formula |
C2H5AsNaO5+ |
|---|---|
Molecular Weight |
206.97 g/mol |
IUPAC Name |
sodium;2-arsonoacetic acid |
InChI |
InChI=1S/C2H5AsO5.Na/c4-2(5)1-3(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1 |
InChI Key |
SLALCKDFXIMKLH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)[As](=O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
